

Unveiling the Molecular Architecture: A Technical Guide to 1-Ethyl-3-methylimidazolium Acetate

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Compound of Interest

Compound Name: 1-Ethyl-3-methylimidazolium
acetate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **1-Ethyl-3-methylimidazolium acetate** (EMIM-OAc), an ionic liquid of significant interest in various scientific fields, including as a solvent for biomass processing and in proteomics research.^[1] This document adheres to stringent data presentation and visualization standards to facilitate advanced research and development.

Chemical Identity and Structural Representation

1-Ethyl-3-methylimidazolium acetate is an organic salt consisting of a 1-ethyl-3-methylimidazolium cation and an acetate anion. Its molecular formula is $C_8H_{14}N_2O_2$, with a corresponding molecular weight of 170.21 g/mol.^{[1][2]} The structure is characterized by the planar imidazolium ring of the cation, which plays a crucial role in its solvent properties and interactions.

Below is a visualization of the chemical structure of **1-Ethyl-3-methylimidazolium acetate**, generated using the DOT language.

Chemical structure of **1-Ethyl-3-methylimidazolium acetate**.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Ethyl-3-methylimidazolium acetate** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C8H14N2O2	[1][2]
Molecular Weight	170.21 g/mol	[1][2]
SMILES	<chem>CC[n+]1ccn(C)c1.CC([O-])=O</chem>	[2]
InChIKey	XIYUIMLQTKODPS-UHFFFAOYSA-M	[2]
CAS Number	143314-17-4	[3]
Density	1.027 g/cm ³	[2]
Flash Point	164 °C	[4]
Refractive Index (n _{20/D})	1.502	[4]

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of **1-Ethyl-3-methylimidazolium acetate**. The following sections detail key findings from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for confirming the structure of EMIM-OAc. In ¹H NMR, the proton at the C2 position of the imidazolium ring is particularly characteristic, appearing as a singlet at a chemical shift of approximately 9.93 ppm. [5] Other signals corresponding to the ethyl and methyl protons on the cation, as well as the methyl protons of the acetate anion, are also observed. [5][6] ¹³C NMR spectra show a characteristic signal for the C2 carbon at around 160 ppm. [5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides insights into the vibrational modes of the molecule and the interactions between the cation and anion. The spectra of **1-Ethyl-3-methylimidazolium acetate** have been studied and compared with ab initio calculations to assign the observed peaks to specific molecular vibrations.[7][8] These studies are crucial for understanding the intermolecular forces that govern the properties of this ionic liquid.

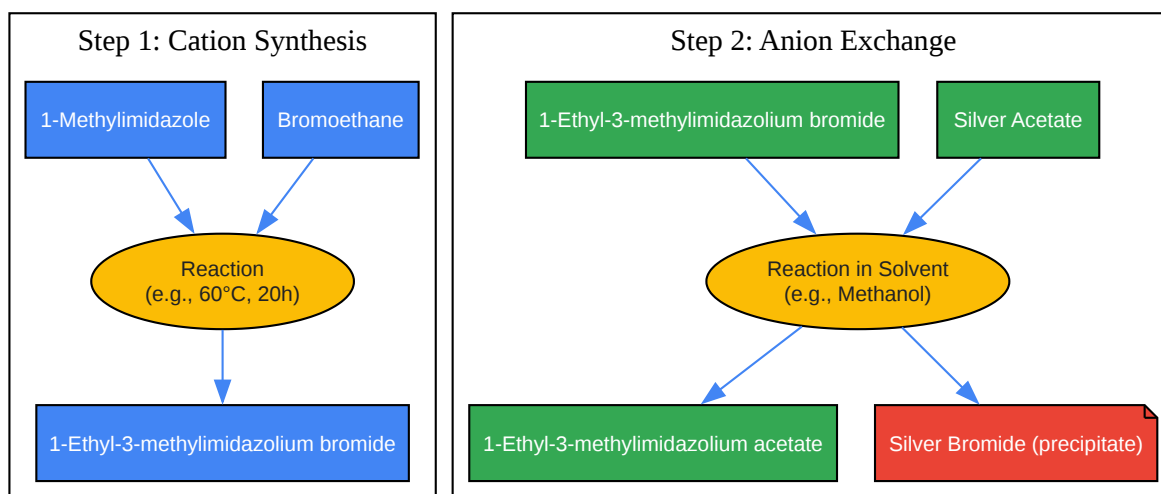
Experimental Protocols for Synthesis

Several methods for the synthesis of **1-Ethyl-3-methylimidazolium acetate** have been reported. Below are detailed protocols for two common laboratory-scale synthesis routes.

Method 1: Synthesis via Halide Precursor and Anion Exchange

This is a widely used two-step method.

Workflow Diagram:



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Synthesis of EMIM-OAc via a halide precursor.

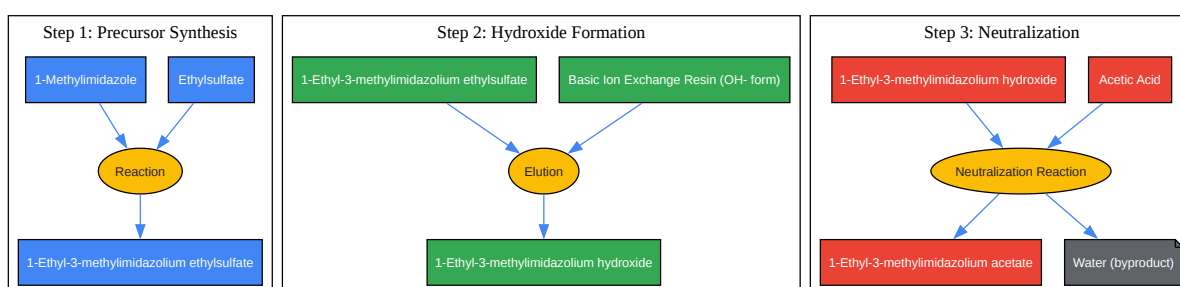
Experimental Details:

- **Synthesis of 1-Ethyl-3-methylimidazolium Bromide:** 1-Methylimidazole is reacted with an excess of bromoethane. For example, 0.1 mol of 1-methylimidazole can be reacted with 0.12 mol of bromoethane. The reaction is typically carried out at an elevated temperature (e.g., 60°C) for several hours (e.g., 20 hours) to ensure complete reaction.^[9] The product, 1-ethyl-3-methylimidazolium bromide, is often a solid and can be purified by recrystallization.
- **Anion Exchange with Silver Acetate:** The synthesized 1-ethyl-3-methylimidazolium bromide is dissolved in a suitable solvent, such as methanol. A stoichiometric amount of silver acetate is then added to the solution. The reaction proceeds via a precipitation of silver bromide, which is insoluble in the reaction medium. The mixture is stirred for a period to ensure complete exchange. The solid silver bromide is then removed by filtration. The solvent is evaporated from the filtrate to yield the final product, **1-Ethyl-3-methylimidazolium acetate**.^[9]

Method 2: Synthesis via Ion Exchange Resin

This method avoids the use of heavy metals like silver.

Workflow Diagram:



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Synthesis of EMIM-OAc via an ion exchange resin.

Experimental Details:

- Synthesis of a Suitable Precursor: 1-Methylimidazole is reacted with a suitable ethylating agent, such as diethyl sulfate, to form 1-ethyl-3-methylimidazolium ethylsulfate.[9]
- Formation of the Hydroxide: The resulting 1-ethyl-3-methylimidazolium ethylsulfate is passed through a column containing a basic ion exchange resin in the hydroxide (OH^-) form. This exchanges the ethylsulfate anion for a hydroxide anion, yielding a solution of 1-ethyl-3-methylimidazolium hydroxide.[9]
- Neutralization with Acetic Acid: The aqueous solution of 1-ethyl-3-methylimidazolium hydroxide is then carefully neutralized with a stoichiometric amount of acetic acid. This acid-base reaction forms **1-ethyl-3-methylimidazolium acetate** and water. The water is subsequently removed under vacuum to obtain the pure ionic liquid.[9]

This guide provides a foundational understanding of the chemical structure and synthesis of **1-Ethyl-3-methylimidazolium acetate**, equipping researchers with the necessary information for its application and further investigation.

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